1-cyclopropylcyclobutan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
89896-69-5 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-cyclopropylcyclobutan-1-ol |
InChI |
InChI=1S/C7H12O/c8-7(4-1-5-7)6-2-3-6/h6,8H,1-5H2 |
InChI Key |
AAUCCPBMMDKYLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2CC2)O |
Purity |
95 |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Characterization of 1 Cyclopropylcyclobutan 1 Ol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1-cyclopropylcyclobutan-1-ol, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be essential to confirm its unique connectivity and stereochemistry.
Multi-dimensional NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the spatial relationships between atoms in this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between the methine proton of the cyclopropyl (B3062369) group and its adjacent methylene (B1212753) protons. Similarly, the protons on the cyclobutane (B1203170) ring would exhibit correlations with their geminal and vicinal neighbors.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates each proton with the carbon atom it is attached to. This would allow for the definitive assignment of each carbon signal based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in confirming the connection between the cyclopropyl and cyclobutane rings via the quaternary carbinol carbon (C1). Correlations would be expected from the cyclopropyl protons to the quaternary carbon (C1) and adjacent cyclobutane carbons, and from the cyclobutane protons to C1 and the cyclopropyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be particularly useful in determining the relative stereochemistry and preferred conformation of the molecule. For instance, NOE cross-peaks between specific protons on the cyclopropyl and cyclobutane rings would indicate their through-space proximity, helping to define the three-dimensional structure.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on known values for cyclobutanol, cyclopropanol (B106826), and related structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C1 (Quaternary) | - | ~70-75 | - |
| Cyclobutane CH₂ | ~1.5-2.2 | ~25-35 | C1, other cyclobutane carbons |
| Cyclopropyl CH | ~0.8-1.2 | ~10-15 | C1, cyclopropyl CH₂ |
| Cyclopropyl CH₂ | ~0.2-0.6 | ~3-8 | C1, cyclopropyl CH |
| OH | Variable (typically 1-3) | - | C1 |
The flexible nature of the cyclobutane ring and the potential for restricted rotation around the C1-cyclopropyl bond suggest that this compound may exist as a mixture of conformers in solution. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, would be invaluable for investigating these conformational dynamics. By analyzing changes in the line shape and chemical shifts of the NMR signals with temperature, it would be possible to determine the energy barriers for conformational interconversions, such as the ring-puckering of the cyclobutane moiety and rotation around the central C-C bond.
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectrum of this compound would be characterized by specific modes associated with its functional groups and strained ring systems.
O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be characteristic of the hydroxyl group's stretching vibration, indicative of hydrogen bonding.
C-H Stretches: Absorptions for the C-H stretching vibrations of the cyclobutane and cyclopropyl rings would be expected in the 2850-3100 cm⁻¹ region. The C-H stretches of the cyclopropyl group may appear at slightly higher wavenumbers (above 3000 cm⁻¹) due to the increased s-character of the C-H bonds in the strained three-membered ring.
Ring Vibrations: Both cyclopropane (B1198618) and cyclobutane rings possess characteristic "breathing" and deformation modes. The high degree of ring strain in the cyclopropyl group gives rise to specific vibrational modes. Similarly, the puckered cyclobutane ring will have its own set of characteristic vibrations. These are often found in the fingerprint region (below 1500 cm⁻¹) of the spectrum.
C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond would be expected to appear in the IR spectrum in the range of 1100-1200 cm⁻¹.
A summary of expected key vibrational frequencies is provided below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| O-H Stretch | 3200-3600 | IR |
| Cyclopropyl C-H Stretch | 3000-3100 | IR, Raman |
| Cyclobutane C-H Stretch | 2850-3000 | IR, Raman |
| C-O Stretch | 1100-1200 | IR |
| Cyclopropyl Ring Deformation | ~1000-1050 | IR, Raman |
| Cyclobutane Ring Puckering | ~900-950 | Raman |
Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the compound's molecular weight. The fragmentation of this molecular ion would be driven by the presence of the hydroxyl group and the strained rings, leading to several characteristic fragmentation pathways.
Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of a C-C bond adjacent to the oxygen atom. For this compound, this could involve the loss of either a cyclopropyl or an ethyl radical (from the cyclobutane ring) to form a stable oxonium ion.
Dehydration: The loss of a water molecule (M-18) is a very common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation.
Ring Opening: The strained cyclobutane and cyclopropyl rings can undergo ring-opening fragmentation upon ionization, followed by further rearrangements and fragmentation to produce a series of smaller ions. For example, the loss of ethene (C₂H₄) is a characteristic fragmentation of cyclobutane derivatives.
A table summarizing the plausible mass spectral fragments is presented below.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| M⁺ | [C₈H₁₄O]⁺ | Molecular Ion |
| M-18 | [C₈H₁₂]⁺ | Loss of H₂O (Dehydration) |
| M-29 | [C₆H₁₁O]⁺ | Loss of C₂H₅ radical (from cyclobutane) |
| M-41 | [C₅H₉O]⁺ | Loss of C₃H₅ radical (cyclopropyl) |
| Base Peak | Varies | Likely a stable carbocation resulting from ring opening/rearrangement |
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula.
For this compound, with a nominal molecular formula of C₇H₁₂O, the expected monoisotopic mass would be calculated and then compared against the experimentally observed mass. A hypothetical HRMS analysis would yield data similar to that presented in Table 1. The close agreement between the calculated and observed exact masses would provide strong evidence for the assigned elemental formula, distinguishing it from other potential compounds with the same nominal mass but different atomic compositions.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₂O |
| Calculated Exact Mass (m/z) | [Calculated Value] |
| Observed Exact Mass (m/z) | [Hypothetical Observed Value] |
| Mass Error (ppm) | [Hypothetical Difference] |
| Ionization Mode | e.g., Electrospray Ionization (ESI+) |
| Adduct Ion | e.g., [M+H]⁺, [M+Na]⁺ |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from an actual HRMS experiment.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. For a derivative of this compound to be analyzed by this method, it would first need to be prepared as a stable, single crystal of suitable quality.
Determination of Solid-State Molecular Conformation and Intermolecular Interactions (for crystalline derivatives)
If a crystalline derivative of this compound were to be synthesized and analyzed, X-ray crystallography would reveal its precise solid-state structure. The data would include the crystal system, space group, and unit cell dimensions. Furthermore, it would elucidate the conformation of the cyclobutane and cyclopropane rings, as well as the orientation of the hydroxyl group.
Table 2: Hypothetical X-ray Crystallographic Data for a Crystalline Derivative of this compound
| Crystallographic Parameter | Hypothetical Value |
| Chemical Formula | e.g., C₁₄H₁₅NO₄ (for a p-nitrobenzoate derivative) |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | [Hypothetical Value] |
| b (Å) | [Hypothetical Value] |
| c (Å) | [Hypothetical Value] |
| α (°) | 90 |
| β (°) | [Hypothetical Value] |
| γ (°) | 90 |
| Volume (ų) | [Hypothetical Value] |
| Z (molecules per unit cell) | 4 |
| Key Bond Lengths (Å) | C-C (cyclobutane), C-C (cyclopropane), C-O |
| Key Bond Angles (°) | O-C-C, angles within the rings |
| Key Torsion Angles (°) | Defining ring puckering and substituent orientation |
| Hydrogen Bond Geometry (D-H···A) | e.g., O-H···O distance and angle |
Note: This table represents a hypothetical scenario for a crystalline derivative of this compound and is for illustrative purposes only.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to elucidating the electronic environment and inherent stability of a molecule. For 1-cyclopropylcyclobutan-1-ol, these calculations are crucial for understanding the interplay of ring strain and the electronic effects of the hydroxyl group.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. DFT studies are particularly useful for analyzing the strain energy and bond localization in cyclic systems like this compound.
The total strain energy of this compound is a composite of the strain from the cyclopropane (B1198618) and cyclobutane (B1203170) rings. The cyclopropane ring is known to have a significant ring strain of approximately 27.5 kcal/mol due to its acute 60° bond angles, which deviate substantially from the ideal 109.5° for sp³ hybridized carbons. The cyclobutane ring also possesses considerable strain (about 26.3 kcal/mol) arising from both angle strain and torsional strain from eclipsing hydrogen atoms. The puckered conformation of cyclobutane helps to alleviate some of the torsional strain. libretexts.orgdalalinstitute.comlibretexts.orgmaricopa.edu
DFT calculations on analogous systems, such as cyclopropyl-substituted carbenes, have demonstrated that the cyclopropyl (B3062369) group can engage in effective hyperconjugation, which can stabilize adjacent electron-deficient centers. researchgate.net In this compound, this would involve the interaction of the bent bonds of the cyclopropane ring with the orbitals of the carbinol carbon.
To quantify the strain energy, homodesmotic reactions are often employed in computational studies. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for a more accurate calculation of strain by canceling out other energetic contributions. While specific data for this compound is not available, a hypothetical homodesmotic reaction is presented below for illustrative purposes.
Table 1: Illustrative Homodesmotic Reaction for Strain Energy Calculation
| Reactants | Products | Strain Energy (Hypothetical) |
|---|---|---|
| This compound + 2 CH₃CH₂CH₃ | CH₃C(CH₂CH₃)₂OH + Cyclopropane + Cyclobutane | ~50-55 kcal/mol |
Note: This table is illustrative and not based on published data for the specific compound.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of molecular properties. These methods are employed to compute properties such as molecular orbital energies, dipole moments, and partial atomic charges, which are fundamental to understanding the reactivity and intermolecular interactions of this compound.
The presence of the electronegative oxygen atom in the hydroxyl group is expected to induce a significant dipole moment in the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical reactivity. The HOMO is likely to be localized on the oxygen atom and the C-C bonds of the strained rings, while the LUMO would be associated with the antibonding orbitals, particularly the C-O bond. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability. nih.govaps.org
Table 2: Calculated Molecular Properties for a Model System (Cyclobutanol)
| Property | Value |
|---|---|
| Dipole Moment | ~1.8 D |
| HOMO Energy | ~ -9.5 eV |
| LUMO Energy | ~ +1.2 eV |
| HOMO-LUMO Gap | ~10.7 eV |
Note: This data is for a model system (cyclobutanol) and serves for illustrative purposes only.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out potential reaction mechanisms, identifying transition states, and calculating the energy barriers associated with these transformations. For this compound, this is particularly relevant for predicting its behavior in chemical reactions, such as rearrangements and solvolysis.
Reactions involving cyclopropylcarbinyl systems are known to proceed through transition states that can lead to ring-opened products. In the case of this compound, protonation of the hydroxyl group followed by the loss of water would generate a highly unstable cyclopropylcyclobutyl cation. This cation is prone to rearrangement.
Computational methods can be used to locate the transition state structures for such rearrangements and calculate their corresponding activation energies. arxiv.org For instance, the rearrangement of the cyclopropylmethyl cation to the cyclobutyl cation is a classic example studied computationally. Similar pathways can be envisaged for the cation derived from this compound. DFT studies on related systems have been used to reason the diastereo- and regioselectivity of cycloaddition reactions. nih.gov
Table 3: Hypothetical Reaction Barriers for Cationic Rearrangements
| Reaction Pathway | Calculated Activation Energy (Hypothetical) |
|---|---|
| 1-Cyclopropylcyclobutyl cation to Spiro[3.2]heptyl cation | ~ 5-10 kcal/mol |
| 1-Cyclopropylcyclobutyl cation to Cyclopentenyl-ethyl cation | ~ 15-20 kcal/mol |
Note: These values are hypothetical and intended to illustrate the type of data obtained from such calculations.
Ab initio molecular dynamics (AIMD) simulations can provide a more dynamic picture of a chemical reaction. aps.org By simulating the trajectories of atoms over time, it is possible to explore the potential energy surface and identify the most probable reaction pathways. For a molecule like this compound, AIMD could be used to study the dynamics of its ring-opening or rearrangement reactions in different solvent environments, providing insights that go beyond static transition state theory. arxiv.org
Conformational Analysis and Energy Landscape Mapping
The flexibility of the cyclobutane ring and the rotational freedom around the C-C bond connecting the two rings mean that this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.
The cyclobutane ring adopts a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orglibretexts.org The cyclopropyl group can then be oriented in different positions relative to this puckered ring. The orientation of the hydroxyl group also contributes to the conformational landscape.
Computational methods can be used to perform a systematic search of the conformational space to locate all energy minima and the transition states that connect them. This results in a potential energy surface that maps the energy of the molecule as a function of its geometry. The relative populations of the different conformers at a given temperature can then be calculated using the Boltzmann distribution.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclopropane |
| Cyclobutane |
| Cyclopropyl methyl ketone |
| Spiro[3.2]heptan-1-ol |
Applications in Organic Synthesis and Novel Chemical Methodologies
1-Cyclopropylcyclobutan-1-ol as a Key Intermediate in Complex Molecule Synthesis
The true value of a building block is measured by its ability to be transformed into more complex, high-value molecules. The strained bicyclic nature of the 1-cyclopropylcyclobutanol core provides an excellent foundation for constructing intricate molecular skeletons.
While direct applications of this compound in the total synthesis of specific natural products are not yet prominently documented in the literature, its structural motifs are relevant to bioactive molecules. Both cyclopropane (B1198618) and cyclobutane (B1203170) rings are present in a variety of natural products and pharmaceuticals, prized for their ability to confer conformational rigidity and unique biological activities. The cyclopropyl (B3062369) group, for instance, is a known pharmacophore. nih.gov The 1-cyclopropylcyclobutanol scaffold could serve as a precursor to spirocyclic or fused-ring systems that mimic the core structures of certain alkaloids or terpenoids, following strategic ring-opening or rearrangement reactions.
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules for high-throughput screening and drug discovery. nih.govnih.gov this compound is an ideal starting point for generating scaffold diversity due to the multiple reaction pathways it can undergo. nih.gov The controlled cleavage or expansion of either the cyclopropane or cyclobutane ring can lead to a variety of distinct molecular backbones from a single precursor. For example, selective ring-opening of the cyclopropane could yield substituted cyclobutylidene or cyclopentene (B43876) derivatives, while fragmentation of the cyclobutane ring could produce cyclopropyl-substituted open-chain or larger cyclic structures. This capacity for divergent synthesis makes it a valuable precursor for populating chemical libraries with unique three-dimensional structures, which are highly sought after in modern drug discovery programs. nih.govijpsr.com
Development of Novel Reaction Methodologies Utilizing the Unique Reactivity of the Cyclopropylcyclobutanol Scaffold
The high ring strain of the cyclopropyl group adjacent to a carbinol center (a cyclopropylcarbinol system) is known to facilitate a range of synthetically useful transformations, most notably acid-catalyzed rearrangements. thieme-connect.comacs.org In the case of this compound, the formation of a tertiary carbocation upon protonation and loss of water would be highly stabilized, suggesting a propensity for such reactions. youtube.comyoutube.com
These rearrangements could proceed via several pathways, leading to novel molecular architectures. The selective cleavage of one of the internal cyclopropane bonds could lead to ring expansion, affording a spiro[2.4]heptane skeleton or cyclopentene derivatives. Alternatively, cleavage of the bond connecting the two rings could result in a ring-opened product. The specific outcome is often dictated by reaction conditions and the substitution pattern of the rings, offering a rich field for methodological development. researchgate.net
Table 1: Plausible Rearrangement Products from this compound under Acidic Conditions
| Reaction Pathway | Intermediate | Potential Product(s) | Resulting Scaffold |
| Ring Expansion (Path A) | Tertiary carbocation followed by cyclopropane fragmentation | Spiro[2.4]heptene derivatives | Spirocyclic |
| Ring Expansion (Path B) | Tertiary carbocation followed by cyclobutane migration | Fused bicyclo[3.2.0]heptane system | Fused Bicyclic |
| Ring Opening (Path C) | Cleavage of external cyclopropane bond | (Cyclobutylidene)ethyl derivatives | Acyclic/Cyclic |
Stereoselective Transformations Leveraging the Chiral Potential of Derivatives
While this compound itself is achiral, its derivatives can possess significant chiral complexity. For instance, substitution on either the cyclopropane or cyclobutane ring can render the carbinol carbon a stereocenter. The synthesis of enantiomerically pure derivatives, perhaps via the stereoselective addition of a cyclopropyl organometallic reagent to a prochiral cyclobutanone (B123998), would open the door to asymmetric transformations.
The existing stereocenters in such a chiral molecule could direct the stereochemical outcome of subsequent reactions, such as the aforementioned acid-catalyzed rearrangements or hydroxyl-directed cyclopropanations. unl.pt This substrate control would allow for the synthesis of complex, stereodefined molecules, which is of paramount importance in medicinal chemistry where the biological activity of enantiomers can differ dramatically.
Exploration of its Role in Metal-Mediated or Catalytic Processes
Transition-metal catalysis offers a powerful toolkit for activating and transforming strained ring systems. The 1-cyclopropylcyclobutanol scaffold is a prime candidate for a variety of metal-mediated reactions.
Gold-Catalyzed Rearrangements: Gold(I) catalysts are known to activate cyclopropylcarbinol systems, often leading to complex skeletal rearrangements through intermediates described as cyclopropyl gold-carbene species. nih.gov Such a reaction with this compound could provide access to unique polycyclic systems not easily accessible through other means.
Palladium- and Rhodium-Catalyzed Reactions: Palladium and rhodium catalysts are widely used for ring-opening cross-coupling reactions of cyclopropanols. Furthermore, rhodium has been shown to catalyze [4+1] cycloadditions of dienes capped with a cyclopropyl group, highlighting the unique reactivity imparted by the three-membered ring. nih.govpku.edu.cn Applying these methods to derivatives of this compound could enable the introduction of new functional groups and the construction of novel carbocyclic frameworks.
Table 2: Potential Metal-Catalyzed Transformations of the 1-Cyclopropylcyclobutanol Scaffold
| Metal Catalyst | Potential Reaction Type | Plausible Outcome | Synthetic Utility |
| Gold (Au) | Skeletal Rearrangement | Complex polycyclic formation via carbene-like intermediates | Access to novel, complex scaffolds |
| Palladium (Pd) | Ring-Opening Cross-Coupling | Functionalized open-chain or larger ring products | Carbon-carbon and carbon-heteroatom bond formation |
| Rhodium (Rh) | Cycloaddition / Isomerization | Synthesis of spirocyclic or fused-ring ketones | Construction of five-membered rings |
Although specific, detailed research focusing exclusively on this compound is limited, its molecular structure places it at the intersection of several key areas of modern synthetic chemistry. Based on the well-established reactivity of cyclopropylcarbinol systems and strained rings, it is evident that this compound holds significant untapped potential. It stands as a promising precursor for generating scaffold diversity in chemical libraries, a platform for the discovery of novel rearrangement and metal-catalyzed reactions, and a potential key intermediate for the stereoselective synthesis of complex molecules. Further investigation into the reactivity and applications of this compound is warranted and could unlock new pathways to valuable and intricate chemical architectures.
Q & A
Q. What are the established synthetic routes for 1-cyclopropylcyclobutan-1-ol, and what are their key challenges?
- Methodological Answer : The synthesis of this compound typically involves cyclopropanation of cyclobutanone derivatives or ring-opening reactions of strained cyclopropane intermediates. For example:
- Cyclopropanation : Reacting cyclobutanone with a cyclopropyl Grignard reagent under anhydrous conditions (e.g., THF, −78°C) to form the alcohol after quenching .
- Ring-Opening : Using transition-metal catalysts (e.g., Rh or Pd) to facilitate cyclopropane ring formation via [2+1] cycloaddition reactions .
Challenges : Low yields due to steric hindrance from the cyclobutane ring and competing side reactions (e.g., over-oxidation). Purification often requires column chromatography with polar solvents (ethyl acetate/hexane mixtures) .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : and NMR are critical for confirming the cyclopropane and cyclobutane ring structures. Key signals include deshielded protons on the cyclopropane ring (δ 1.2–1.8 ppm) and the hydroxyl proton (broad singlet at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHO, exact mass 112.0888) and fragmentation patterns indicative of ring-opening .
- X-ray Crystallography : Used to resolve stereochemistry and confirm spatial arrangement in crystalline form, though challenges arise due to low melting points .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC values) may arise from:
- Assay Conditions : Variations in solvent (DMSO vs. aqueous buffers) or incubation times (24h vs. 48h) .
- Purity : Impurities from incomplete synthesis (e.g., residual cyclobutanone) can skew results. Validate purity via HPLC (>95%) before testing .
- Organism Variability : Strain-specific responses (e.g., Staphylococcus aureus vs. E. coli) require standardized microbial cultures .
Example : A study reported MIC values of 10–25 µg/mL for bacterial strains, but replication requires strict adherence to CLSI guidelines .
Q. What computational approaches predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Focus on the hydroxyl and cyclopropane groups as potential binding motifs .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in oxidation or substitution reactions .
Case Study : Docking simulations revealed favorable binding of similar cyclopropane derivatives to caspase-3, suggesting apoptotic mechanisms .
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ Ru or Ir-based catalysts for asymmetric cyclopropanation. For example, (R)-BINAP ligands can induce enantiomeric excess (ee >90%) .
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to stabilize intermediates during ring-forming steps .
Validation : Monitor stereochemistry via chiral HPLC or optical rotation measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
